N-(1-cyano-1,2-dimethylpropyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-3,4-dimethoxybenzamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a cyano group, a dimethylpropyl group, and a dimethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1-cyano-1,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the biosynthesis of essential biomolecules or disrupt cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide.
- **N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide.
Fenoxanil: N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propionamide.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethoxybenzamide moiety, in particular, contributes to its unique properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)15(3,9-16)17-14(18)11-6-7-12(19-4)13(8-11)20-5/h6-8,10H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPJIWQRDUGIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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